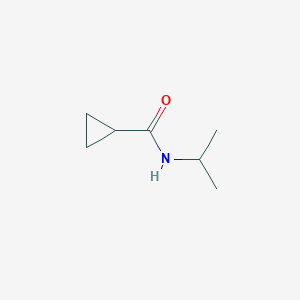

N-Isopropylcyclopropanecarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-propan-2-ylcyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-5(2)8-7(9)6-3-4-6/h5-6H,3-4H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXCRRRAZVHYGPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60336034 | |

| Record name | N-Isopropylcyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26389-62-8 | |

| Record name | N-Isopropylcyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Synthetic Methodologies of N Isopropylcyclopropanecarboxamide

Direct Synthetic Routes to N-Isopropylcyclopropanecarboxamide

The creation of N-Isopropylcyclopropanecarboxamide is primarily achieved through direct synthetic approaches that involve the formation of an amide bond between a cyclopropane-based carboxylic acid and isopropylamine (B41738). These methods are foundational in organic synthesis and are tailored to produce the target molecule with efficiency and purity.

Amide Coupling Strategies

The cornerstone of N-Isopropylcyclopropanecarboxamide synthesis lies in the effective formation of an amide linkage. This is accomplished using a variety of coupling reagents and strategies designed to facilitate the reaction between the carboxylic acid and the amine.

A prevalent and highly effective method for synthesizing N-Isopropylcyclopropanecarboxamide involves the use of carbodiimides as coupling agents. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in conjunction with N-Hydroxysuccinimide (NHS), is a common choice. In this process, the carboxylic acid, cyclopropanecarboxylic acid, is activated by EDCI to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by isopropylamine.

The addition of NHS is crucial as it can react with the O-acylisourea intermediate to form an NHS ester. This secondary intermediate is more stable than the O-acylisourea and less prone to side reactions, such as racemization if the cyclopropane (B1198618) ring were to contain stereocenters. The NHS ester then readily reacts with isopropylamine to yield the final product, N-Isopropylcyclopropanecarboxamide, and water-soluble byproducts, which simplifies the purification process.

Beyond carbodiimide (B86325) chemistry, other methodologies can be employed for the synthesis of N-Isopropylcyclopropanecarboxamide. One such alternative is the conversion of cyclopropanecarboxylic acid to its more reactive acid chloride. google.com This is typically achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. google.com The resulting cyclopropanecarbonyl chloride is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with isopropylamine to form the desired amide. This method is often robust and can lead to high yields, though it requires careful handling of the reactive acid chloride intermediate.

Another approach involves the use of other coupling agents such as phosphonium-based reagents (e.g., BOP, PyBOP) or uranium-based reagents (e.g., HBTU, HATU). These reagents function similarly to carbodiimides by activating the carboxylic acid to facilitate the amidation reaction. The choice of a specific coupling agent can be influenced by factors such as the scale of the reaction, the desired purity of the product, and the cost of the reagents. In some instances, amide-to-ester substitutions have been explored as a strategy to enhance certain molecular properties, though direct amidation remains the primary route for N-Isopropylcyclopropanecarboxamide synthesis. nih.gov

Synthesis of Cyclopropanecarboxylic Acid Precursors

The availability of the key precursor, cyclopropanecarboxylic acid, is critical for the synthesis of N-Isopropylcyclopropanecarboxamide. Several synthetic routes to this precursor have been established. A classic method involves the hydrolysis of cyclopropanenitrile. google.com This nitrile can be prepared via the cyclization of 4-chlorobutyronitrile, which itself is synthesized from the reaction of a metal cyanide with 1-bromo-3-chloropropane. google.com

More contemporary approaches include the malonic ester synthesis, which offers a versatile pathway to cyclopropane derivatives. youtube.com This method typically starts with diethyl malonate, which is deprotonated to form an enolate. The enolate then acts as a nucleophile in a reaction with a suitable dihalide, such as 1,2-dibromoethane, leading to the formation of the cyclopropane ring. Subsequent hydrolysis and decarboxylation of the resulting cyclopropane-1,1-dicarboxylic acid yields cyclopropanecarboxylic acid. youtube.com Another innovative method involves the direct cyclopropanation of α,β-unsaturated carboxylic acids using samarium metal and iodoform, which provides a stereospecific route to cyclopropanecarboxylic acids. organic-chemistry.org

Optimization of Reaction Conditions for Enhanced Yields and Purity

Optimizing reaction conditions is a crucial step in any synthetic process to maximize the yield and purity of the final product while minimizing waste and cost. researchgate.net For the synthesis of N-Isopropylcyclopropanecarboxamide, several factors can be fine-tuned.

In carbodiimide-mediated couplings, the choice of solvent is important; polar aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) are commonly used. The reaction temperature is also a key parameter, with reactions often run at room temperature or slightly below to control the rate and minimize side reactions. The stoichiometry of the reagents, including the coupling agent, any additives like NHS, and the base (if required), must be carefully controlled.

Formation and Derivation from Polymer Systems

Currently, there is limited specific information available in the public domain directly detailing the formation and derivation of N-Isopropylcyclopropanecarboxamide from polymer systems. Research in this area is not as extensively documented as the traditional organic synthetic routes.

Cyclization and Rearrangement Pathways from N-Isopropylmethacrylamide Residues

N-Isopropylcyclopropanecarboxamide has been identified as a product of the degradation of poly(N-isopropylmethacrylamide) (p(NiPMAm)). nih.gov The formation of this cyclized compound is proposed to occur through a rearrangement of the N-isopropylmethacrylamide monomer units following the scission of the main polymer chain. nih.gov This process is particularly noted during the radiolytic decomposition of the polymer.

The proposed mechanism suggests that upon chain scission, a radical is formed on the polymer backbone. Subsequent intramolecular rearrangement and cyclization of the N-isopropylmethacrylamide residue can lead to the formation of the more stable cyclopropyl (B3062369) ring structure of N-isopropylcyclopropanecarboxamide. nih.gov

Radiolytic Decomposition-Induced Formation

The γ-irradiation of poly(N-isopropylmethacrylamide) hydrogels has been shown to induce decomposition, leading to the formation of several low molecular weight compounds, including N-isopropylcyclopropanecarboxamide. nih.gov The energy from the ionizing radiation causes scission of the polymer main chain and the formation of reactive radical species. nih.gov

In the presence of water, the radiolysis of water molecules also produces highly reactive species that can contribute to the degradation process. nih.gov The analysis of the volatile compounds produced during the γ-irradiation of p(NiPMAm) hydrogels has confirmed the presence of N-isopropylcyclopropanecarboxamide as a significant degradation product. nih.gov This indicates that the cyclization and rearrangement pathway is a prominent event under these conditions.

Stereoselective Synthesis Approaches for N-Isopropylcyclopropanecarboxamide

While specific literature on the stereoselective synthesis of N-isopropylcyclopropanecarboxamide is not abundant, general methods for the stereoselective synthesis of cyclopropanecarboxamides can be applied. These methods are crucial when the stereochemistry of the cyclopropane ring is important for the molecule's intended application.

One approach involves the use of chiral catalysts in cyclopropanation reactions. For example, palladium-catalyzed ring-opening of densely substituted cyclopropanols followed by isomerization can be a stereoselective route to functionalized cyclopropanes. nih.govresearchgate.net Although this method produces dicarbonyl compounds, modifications could potentially lead to the desired amide.

Another strategy is the use of chiral auxiliaries attached to the precursor molecule to direct the stereochemical outcome of the cyclopropanation step. Subsequent removal of the auxiliary would yield the enantiomerically enriched cyclopropanecarboxamide (B1202528).

Furthermore, enzymatic synthesis methods are emerging as powerful tools for stereoselective transformations, including the formation of cyclopropane rings. dntb.gov.ua The use of engineered enzymes could offer a highly selective and environmentally friendly route to chiral N-isopropylcyclopropanecarboxamide.

| Approach | Key Principle | Potential for N-Isopropylcyclopropanecarboxamide |

| Chiral Catalysis | Use of a chiral catalyst to control the stereochemistry of the cyclopropanation reaction. | High potential by adapting existing methods for cyclopropanecarboxamide synthesis. |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated to direct the stereoselective formation of the cyclopropane ring. | A well-established strategy in asymmetric synthesis that could be readily applied. |

| Enzymatic Synthesis | Utilization of enzymes to catalyze the stereoselective formation of the cyclopropane ring. | An emerging and promising green chemistry approach. dntb.gov.ua |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. By analyzing the interaction of nuclei with an external magnetic field, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR Spectroscopy for Hydrogen Environments

Proton NMR (¹H NMR) spectroscopy identifies the chemical environments of hydrogen atoms (protons) within a molecule. The spectrum of N-Isopropylcyclopropanecarboxamide is expected to show distinct signals corresponding to the protons of the isopropyl group and the cyclopropyl (B3062369) ring.

Isopropyl Group: The isopropyl moiety features two types of protons. The six methyl (CH₃) protons are chemically equivalent and would appear as a doublet due to coupling with the single methine (CH) proton. The methine proton would, in turn, appear as a multiplet (specifically, a septet) due to coupling with the six methyl protons.

Cyclopropyl Ring: The protons on the cyclopropane (B1198618) ring are in a more complex environment. The methine proton attached to the carbonyl carbon and the two sets of methylene (B1212753) (CH₂) protons would exhibit complex splitting patterns due to geminal (on the same carbon) and vicinal (on adjacent carbons) coupling.

Amide Proton: The amide (NH) proton signal is often broad and its chemical shift can be dependent on solvent and concentration. It would likely show coupling to the isopropyl methine proton, appearing as a doublet.

A hypothetical data table for the expected ¹H NMR signals is presented below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| (CH₃)₂CH- | ~1.1 | Doublet | ~6-7 |

| (CH₃)₂CH - | ~4.0 | Multiplet (Septet) | ~6-7 |

| Cyclopropyl-CH₂ | ~0.7-0.9 | Multiplet | |

| Cyclopropyl-CH | ~1.3-1.5 | Multiplet | |

| -NH- | Variable (e.g., ~5.5-8.5) | Doublet | ~7-8 |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in N-Isopropylcyclopropanecarboxamide will produce a distinct signal.

Carbonyl Carbon: The amide carbonyl (C=O) carbon is the most deshielded and will appear furthest downfield.

Isopropyl Carbons: The methine carbon of the isopropyl group will be more deshielded than the two equivalent methyl carbons.

Cyclopropyl Carbons: The methine carbon of the cyclopropane ring will have a different chemical shift from the two methylene carbons.

An expected ¹³C NMR data table is provided below based on typical chemical shift ranges.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C =O | ~170-175 |

| (C H₃)₂CH- | ~22-24 |

| (CH₃)₂C H- | ~41-43 |

| Cyclopropyl-C H₂ | ~7-9 |

| Cyclopropyl-C H | ~14-16 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Through-Space Correlations

Two-dimensional NMR experiments provide further insight by showing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the coupling relationships between protons. For instance, it would show a cross-peak between the isopropyl methine proton and the isopropyl methyl protons, as well as correlations between the protons on the cyclopropyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. wisc.edu It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, the signal for the isopropyl methine proton would show a correlation to the signal for the isopropyl methine carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically over 2-3 bonds) between carbon and proton atoms. nih.gov This is particularly useful for identifying quaternary carbons and piecing together molecular fragments. For example, an HMBC spectrum would show a correlation from the isopropyl methine proton to the carbonyl carbon, and from the cyclopropyl protons to the carbonyl carbon, confirming the connection between the cyclopropyl ring and the amide group.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, measure the vibrational frequencies of bonds within a molecule. These frequencies are characteristic of specific functional groups and provide a molecular "fingerprint."

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is particularly effective for identifying the functional groups present in a molecule. For N-Isopropylcyclopropanecarboxamide, the key characteristic absorption bands would be:

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Amide | ~3300 (can be broad) |

| C-H Stretch (sp³) | Isopropyl, Cyclopropyl | ~2850-3000 |

| C=O Stretch (Amide I) | Amide | ~1640-1680 |

| N-H Bend (Amide II) | Amide | ~1520-1570 |

| C-N Stretch (Amide III) | Amide | ~1200-1300 |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is complementary to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations. paint.org It provides a unique vibrational fingerprint of the molecule.

The C-H stretching vibrations of the alkyl groups (isopropyl and cyclopropyl) would be prominent.

The symmetric vibrations of the cyclopropane ring would yield characteristic Raman signals.

The amide carbonyl (C=O) stretch is also observable in Raman spectra.

Raman spectroscopy is often used for quantitative analysis and to study molecular structure in different states. paint.org

A table of expected Raman shifts is outlined below.

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

| C-H Stretch | Isopropyl, Cyclopropyl | ~2850-3000 |

| C=O Stretch | Amide | ~1640-1680 |

| Ring Breathing Mode | Cyclopropane | ~1200 |

| C-C Stretch | Alkyl framework | ~800-1100 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass, often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental formula of a molecule. The molecular formula of N-Isopropylcyclopropanecarboxamide is C₇H₁₃NO. nist.gov The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms.

An HRMS analysis of N-Isopropylcyclopropanecarboxamide would be expected to yield a measured mass-to-charge ratio (m/z) that is very close to its calculated exact mass. This data is crucial for confirming the molecular formula and for distinguishing it from other compounds with the same nominal mass.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for N-Isopropylcyclopropanecarboxamide

| Molecular Formula | Ion Species | Calculated m/z |

|---|---|---|

| C₇H₁₃NO | [M+H]⁺ | 128.1070 |

| C₇H₁₃NO | [M+Na]⁺ | 150.0889 |

This table presents the theoretical exact masses for different adducts of N-Isopropylcyclopropanecarboxamide that could be observed in HRMS.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Based on the structure of N-Isopropylcyclopropanecarboxamide, several characteristic fragmentation pathways can be predicted. The molecule contains an amide linkage, an isopropyl group, and a cyclopropyl ring, all of which can influence how it breaks apart in the mass spectrometer.

Predicted Fragmentation Pathways:

Alpha-Cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common fragmentation pathway for amides. This could result in the loss of a methyl group from the isopropyl moiety or cleavage of the bond between the nitrogen and the isopropyl group.

McLafferty-type Rearrangement: A hydrogen atom from the cyclopropyl ring could be transferred to the carbonyl oxygen, followed by cleavage of the bond between the carbonyl carbon and the cyclopropyl ring.

Cleavage of the Cyclopropyl Ring: The strained cyclopropyl ring can undergo ring-opening and subsequent fragmentation.

Table 2: Predicted MS/MS Fragmentation Data for N-Isopropylcyclopropanecarboxamide

| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Ion (m/z) | Neutral Loss |

|---|---|---|---|

| 128.1 | [CH(CH₃)₂]⁺ | 43.05 | C₄H₄NO |

| 128.1 | [C₃H₅CO]⁺ | 69.03 | C₄H₈N |

| 128.1 | [M-CH₃]⁺ | 113.08 | CH₃ |

This interactive table outlines the expected major fragment ions of N-Isopropylcyclopropanecarboxamide based on its chemical structure.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org It provides precise information about bond lengths, bond angles, and intermolecular interactions. To date, the crystal structure of N-Isopropylcyclopropanecarboxamide has not been reported in the crystallographic databases.

Should a single crystal of sufficient quality be grown, X-ray diffraction analysis would reveal its solid-state molecular architecture. This would include the conformation of the isopropyl group relative to the amide plane and the packing of the molecules in the crystal lattice, which is influenced by intermolecular forces such as hydrogen bonding between the amide N-H and carbonyl oxygen of neighboring molecules.

Table 3: Hypothetical Crystallographic Data for N-Isopropylcyclopropanecarboxamide

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 9.7 |

| β (°) | 105 |

| Volume (ų) | 805 |

| Z | 4 |

This table presents hypothetical crystallographic data that could be obtained from an X-ray diffraction study of N-Isopropylcyclopropanecarboxamide.

Chiroptical Spectroscopy for Absolute Configuration Determination (if chiral)

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules, which are molecules that are non-superimposable on their mirror images. openstax.orglumenlearning.comlibretexts.orglibretexts.org These techniques can be used to determine the absolute configuration of a chiral center.

N-Isopropylcyclopropanecarboxamide is an achiral molecule. Although the nitrogen atom in the amide group is bonded to three different groups (the carbonyl group, the isopropyl group, and a hydrogen atom), the lone pair of electrons on the nitrogen undergoes rapid pyramidal inversion at room temperature. openstax.orglibretexts.org This rapid inversion means that the two enantiomeric forms are in constant equilibrium and cannot be isolated. Therefore, the molecule does not exhibit optical activity, and chiroptical spectroscopy for the determination of absolute configuration is not applicable.

Chemical Reactivity and Reaction Mechanisms of N Isopropylcyclopropanecarboxamide

Amide Bond Reactivity

The amide bond in N-Isopropylcyclopropanecarboxamide is a key site of chemical reactivity, primarily undergoing hydrolysis under both acidic and basic conditions, as well as transamidation reactions.

Amide hydrolysis involves the cleavage of the carbon-nitrogen bond, leading to the formation of a carboxylic acid and an amine. The stability of the amide bond makes this process generally slow, often requiring heat and the presence of a strong acid or base as a catalyst.

Acidic Hydrolysis:

Under acidic conditions, the hydrolysis of N-Isopropylcyclopropanecarboxamide is initiated by the protonation of the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve proton transfer and the elimination of isopropylamine (B41738) as the leaving group, which is protonated under the acidic conditions to form the isopropylammonium ion. The final products are cyclopropanecarboxylic acid and the isopropylammonium salt. The protonation of the leaving amine prevents the reverse reaction, driving the equilibrium towards the products.

Mechanism of Acid-Catalyzed Hydrolysis:

Protonation of the carbonyl oxygen: The carbonyl oxygen is protonated by the acid catalyst (e.g., H₃O⁺).

Nucleophilic attack by water: A water molecule attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the amide.

Elimination of the leaving group: The C-N bond cleaves, and the protonated isopropylamine is expelled.

Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield cyclopropanecarboxylic acid and regenerate the acid catalyst.

| Step | Description | Intermediate/Product |

| 1 | Protonation of carbonyl oxygen | Protonated N-Isopropylcyclopropanecarboxamide |

| 2 | Nucleophilic attack by water | Tetrahedral intermediate |

| 3 | Proton transfer to nitrogen | Protonated tetrahedral intermediate |

| 4 | C-N bond cleavage | Cyclopropanecarboxylic acid and isopropylamine |

| 5 | Protonation of isopropylamine | Isopropylammonium ion |

Basic Hydrolysis:

In basic conditions, the hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the isopropylamide anion as the leaving group. The isopropylamide anion is a strong base and subsequently deprotonates the newly formed cyclopropanecarboxylic acid to yield a cyclopropanecarboxylate salt and isopropylamine.

Mechanism of Base-Catalyzed Hydrolysis:

Nucleophilic attack by hydroxide: The hydroxide ion attacks the carbonyl carbon.

Formation of a tetrahedral intermediate: A negatively charged tetrahedral intermediate is formed.

Elimination of the leaving group: The tetrahedral intermediate collapses, and the isopropylamide anion is eliminated.

Proton transfer: The strongly basic isopropylamide anion deprotonates the carboxylic acid.

| Step | Description | Intermediate/Product |

| 1 | Nucleophilic attack by OH⁻ | Tetrahedral intermediate |

| 2 | Elimination of isopropylamide anion | Cyclopropanecarboxylic acid and isopropylamide anion |

| 3 | Acid-base reaction | Cyclopropanecarboxylate and isopropylamine |

Transamidation is a process where the N-alkyl or N-aryl group of an amide is exchanged with another amine. For N-Isopropylcyclopropanecarboxamide, this would involve the reaction with a different primary or secondary amine to form a new amide and isopropylamine. These reactions are typically equilibrium-controlled and often require a catalyst, such as a Lewis acid or a Brønsted acid or base, to proceed at a reasonable rate. The reaction can be driven to completion by using a large excess of the reacting amine or by removing one of the products, typically the more volatile amine (in this case, isopropylamine).

Cyclopropane (B1198618) Ring Reactivity

The cyclopropane ring in N-Isopropylcyclopropanecarboxamide is a source of significant chemical reactivity due to its inherent ring strain. This strain makes the C-C bonds of the ring susceptible to cleavage under various conditions.

The strained C-C bonds of the cyclopropane ring can be opened by various reagents, including electrophiles, nucleophiles, and radicals, as well as through thermal or photochemical activation. The presence of the electron-withdrawing carboxamide group can influence the regioselectivity of the ring-opening.

Electrophilic Ring Opening: Strong acids can protonate the cyclopropane ring, leading to the formation of a carbocationic intermediate that can be trapped by a nucleophile. The regioselectivity of this process is influenced by the stability of the resulting carbocation.

Nucleophilic Ring Opening: While less common for simple cyclopropanes, donor-acceptor cyclopropanes, where the ring is substituted with both an electron-donating and an electron-withdrawing group, are more susceptible to nucleophilic attack. In the case of N-Isopropylcyclopropanecarboxamide, the amide group is electron-withdrawing, but a strong nucleophile might induce ring-opening under specific conditions.

Radical Ring Opening: The cyclopropane ring can undergo cleavage initiated by radical species. This often leads to the formation of a 1,3-diradical intermediate which can then participate in subsequent reactions.

Cyclopropanes can participate in cycloaddition reactions, behaving as three-carbon components. These reactions often require thermal or photochemical activation to promote the cleavage of a C-C bond, forming a trimethylene diradical or zwitterion, which can then react with a suitable π-system (a "dipolarophile" or "dienophile"). The specific conditions and the nature of the reacting partner determine the type of cycloaddition, for instance, a [3+2] cycloaddition. The amide functionality can influence the electronic properties of the cyclopropane ring and thus its reactivity in such transformations.

Reactivity of the N-Isopropyl Moiety

The N-isopropyl group attached to the amide nitrogen primarily exerts a steric influence on the reactivity of the molecule. Its branched structure can hinder the approach of nucleophiles to the carbonyl carbon, potentially slowing down reactions at the amide bond compared to less sterically demanding N-alkyl groups.

Electronically, the isopropyl group is weakly electron-donating, which can slightly decrease the electrophilicity of the carbonyl carbon. However, this electronic effect is generally less significant than the steric hindrance it imposes.

Elucidation of Specific Formation Mechanisms (e.g., Radical Mechanisms in Polymer Decomposition)

The formation of N-Isopropylcyclopropanecarboxamide has been identified in the context of polymer degradation, specifically through radical mechanisms initiated by gamma-ray irradiation. Research into the decomposition of poly(N-Isopropylmethacrylamide) (p(NiPMAm)) hydrogels has shown that N-Isopropylcyclopropanecarboxamide is a significant product of this process. The proposed mechanism is centered on the radical degradation of the polymer structure.

When p(NiPMAm) hydrogels are subjected to gamma-ray radiation, the energy absorbed leads to two primary reactions: the scission of the main polymer chain and the decomposition of the side chains. The radiolysis of the solvent, such as ethanol, can generate initial primary free radicals. These radicals then react with the polymer, leading to the abstraction of hydrogen atoms and the formation of polymer radicals.

The subsequent decomposition of these polymer radicals is a complex process that can lead to the formation of various smaller molecules. In the case of p(NiPMAm), the degradation pathway results in the formation of N-Isopropylcyclopropanecarboxamide, among other compounds. This suggests a rearrangement and cyclization of the polymer backbone or side chains following radical-induced bond cleavage. The specific steps of this transformation from the polymer structure to N-Isopropylcyclopropanecarboxamide involve intricate radical chemistry that is a subject of ongoing investigation.

The table below summarizes the key aspects of the radical-induced formation of N-Isopropylcyclopropanecarboxamide from poly(N-Isopropylmethacrylamide).

| Parameter | Description |

| Polymer Precursor | Poly(N-Isopropylmethacrylamide) (p(NiPMAm)) |

| Initiation | Gamma-ray irradiation |

| Key Intermediates | Primary free radicals, Polymer radicals |

| Primary Reactions | Main chain scission, Side chain decomposition |

| Major Product | N-Isopropylcyclopropanecarboxamide |

| Proposed Mechanism | Radical-based degradation and rearrangement |

Mechanistic Investigations of Synthetic Transformations

While specific mechanistic studies exclusively focused on the synthesis of N-Isopropylcyclopropanecarboxamide are not extensively detailed in the available literature, the general mechanisms for the synthesis of substituted cyclopropanes and N-substituted carboxamides provide a strong basis for understanding its formation. The synthesis of N-Isopropylcyclopropanecarboxamide fundamentally involves the formation of a cyclopropane ring and the creation of an amide bond.

One plausible pathway for the formation of the cyclopropane ring is through a Michael-initiated ring closure (MIRC) reaction. This type of reaction is a powerful tool for the synthesis of highly functionalized cyclopropanes. A general mechanism for this process involves the following key steps:

Michael Addition: A nucleophile adds to an activated alkene (Michael acceptor). In the context of synthesizing a cyclopropane ring, this would involve a carbanion attacking an electron-deficient double bond.

Intramolecular Cyclization: The resulting intermediate then undergoes an intramolecular nucleophilic substitution, where a newly formed carbanion attacks a carbon atom bearing a leaving group, leading to the formation of the three-membered ring.

For the synthesis of a nitrile-substituted cyclopropane, a proposed mechanism involves the initial formation of a carbanion intermediate, which then undergoes a 1,3-hydride transfer followed by an intramolecular nucleophilic substitution to form the cyclopropane ring. A similar strategy could be envisioned for precursors leading to N-Isopropylcyclopropanecarboxamide.

Another relevant area of mechanistic investigation is the palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides. While this reaction describes the transformation of an existing cyclopropanecarboxamide (B1202528), the mechanistic principles are pertinent to the broader understanding of reactions involving this functional group. This process proceeds through a typical aza-Wacker reaction mechanism to form a new C-N bond.

The formation of the amide bond itself, in this case, the N-isopropyl amide, can be achieved through various standard synthetic methods, such as the reaction of cyclopropanecarboxylic acid or its activated derivatives (e.g., acid chloride, ester) with isopropylamine. The mechanisms of these reactions are well-established in organic chemistry, typically involving nucleophilic acyl substitution.

The table below outlines the key features of plausible synthetic mechanisms for N-Isopropylcyclopropanecarboxamide.

| Mechanistic Approach | Key Steps | Relevant Intermediates |

| Michael-Initiated Ring Closure (MIRC) | 1. Michael Addition2. Intramolecular Cyclization | Carbanion intermediates |

| Amide Formation | Nucleophilic acyl substitution | Tetrahedral intermediate |

Further dedicated mechanistic studies would be beneficial to elucidate the precise pathways and optimize the synthesis of N-Isopropylcyclopropanecarboxamide.

Derivatives and Analogues of N Isopropylcyclopropanecarboxamide: Design and Synthesis

Rational Design Principles for Structural Modification

The rational design of N-Isopropylcyclopropanecarboxamide analogues involves a systematic approach to modifying its structure to achieve desired properties. nih.govnih.gov This process is often guided by computational modeling and a deep understanding of the target's biological environment, aiming to enhance efficacy, selectivity, or metabolic stability. rsc.orgrsc.org

The cyclopropane (B1198618) ring is a key structural feature, and its substitution is a primary strategy for creating analogues. Introducing substituents can alter the molecule's conformation, lipophilicity, and electronic properties. A common approach involves the synthesis of 2-arylcyclopropane-1-carboxamides. In this design, an aryl group (such as a phenyl, p-tolyl, or methoxyphenyl group) is attached to the C2 position of the cyclopropane ring. mdpi.com This modification significantly increases the molecular complexity and provides opportunities for new interactions with biological targets. The rationale is to explore how the steric bulk and electronic nature of the aromatic substituent influence biological activity. mdpi.com

Table 1: Examples of Analogues with Cyclopropane Ring Substitutions

| Compound ID | Structure | Substitution on Cyclopropane Ring |

|---|---|---|

| F12 | N-cyclopentyl-2-(p-tolyl)cyclopropane-1-carboxamide | 2-(p-tolyl) |

Data sourced from a study on amide derivatives containing a cyclopropane moiety. mdpi.com

The N-isopropyl group plays a crucial role in defining the steric and hydrophobic character of the amide portion of the molecule. Rational design principles dictate that modifying this group can fine-tune the compound's binding affinity and selectivity. rsc.org Substitutions can range from replacing the isopropyl group with other alkyl or cycloalkyl moieties to introducing more complex functionalities. For instance, replacing the isopropyl group with larger cycloalkyl groups like cyclobutyl, cyclopentyl, or cyclohexyl systematically increases the steric bulk and hydrophobicity. mdpi.com This allows for a systematic exploration of the binding pocket of a potential biological target.

Table 2: Examples of Analogues with Modifications of the N-Alkyl Group

| Compound ID | Structure | N-Alkyl Group |

|---|---|---|

| F19 | N-cyclobutyl-2-(4-methoxyphenyl)cyclopropane-1-carboxamide | Cyclobutyl |

| F12 | N-cyclopentyl-2-(p-tolyl)cyclopropane-1-carboxamide | Cyclopentyl |

Data sourced from a study on the synthesis of cyclopropane amide derivatives. mdpi.com.

Synthetic Methodologies for N-Isopropylcyclopropanecarboxamide Analogues

The synthesis of N-Isopropylcyclopropanecarboxamide and its analogues can be accomplished using a variety of methods, broadly categorized into solid-phase and solution-phase approaches. The choice of methodology often depends on the specific target molecule and the desired scale of production.

Solid-phase synthesis offers a powerful platform for the rapid generation of libraries of analogues for screening purposes. mdpi.comnih.gov In a typical solid-phase approach, a starting material, such as an amino acid or a linker, is covalently attached to an insoluble polymer resin. mdpi.comspringernature.com The desired chemical transformations are then carried out in a stepwise manner.

A general strategy for synthesizing carboxamide derivatives on a solid support involves:

Resin Loading: Attaching a suitable building block, often protected, to a resin like 2-chlorotrityl chloride (2-CTC) resin or aminomethyl polystyrene resin. mdpi.com

Elongation/Modification: Sequentially adding other parts of the molecule. For carboxamides, this might involve coupling a carboxylic acid (like cyclopropanecarboxylic acid) to an amine-functionalized resin. nih.gov

Cleavage: Once the synthesis is complete, the final compound is cleaved from the solid support using a reagent like trifluoroacetic acid (TFA). mdpi.com

The key advantage of solid-phase synthesis is that excess reagents and by-products can be easily removed by simple filtration and washing of the resin, which greatly simplifies the purification process and makes it amenable to automation and parallel synthesis. mdpi.comnih.gov

Solution-phase synthesis remains a cornerstone of organic chemistry and is widely used for both small-scale and large-scale production of N-Isopropylcyclopropanecarboxamide analogues. rsc.orgbeilstein-journals.org This approach involves conducting reactions with all reactants, reagents, and catalysts dissolved in a suitable solvent.

A common method for forming the amide bond is the coupling of cyclopropanecarboxylic acid with isopropylamine (B41738) (or their respective derivatives). This typically requires the use of a coupling agent to activate the carboxylic acid. mdpi.com Common coupling systems include the use of N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) or a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and hydroxybenzotriazole (B1436442) (HOBt). mdpi.commdpi.com

A representative solution-phase synthesis for a substituted analogue involves several steps:

Synthesis of a substituted cyclopropanecarboxylic acid intermediate. mdpi.com

Activation of the carboxylic acid with a coupling agent like EDCI/HOBt. mdpi.com

Reaction of the activated acid with the desired amine (e.g., cyclopentylamine) in a suitable solvent like tetrahydrofuran (B95107) (THF) to form the final amide product. mdpi.com

Purification of the final product is typically achieved through techniques such as extraction and column chromatography. mdpi.com More advanced solution-phase techniques aim to minimize the need for chromatography by designing reactions where by-products are easily removed, for instance, by precipitation or extraction into a different phase. nih.govelsevierpure.com

Chemo-Enzymatic Synthesis Techniques

The synthesis of amide bonds is a fundamental transformation in organic chemistry, and the development of sustainable and efficient methods is of paramount importance. Chemo-enzymatic synthesis, which combines the selectivity of enzymes with the practicality of chemical reactions, offers a powerful approach for the preparation of amides like N-isopropylcyclopropanecarboxamide.

While specific chemo-enzymatic routes for N-isopropylcyclopropanecarboxamide are not extensively documented in the literature, general enzymatic strategies for amide synthesis are well-established and could be applied to its formation. These methods primarily utilize enzymes, such as lipases, to catalyze the acylation of an amine with a carboxylic acid or its activated derivative.

One of the most promising enzymatic approaches involves the use of Candida antarctica lipase (B570770) B (CALB), a robust and versatile biocatalyst. CALB has been shown to efficiently catalyze the direct amidation of carboxylic acids with primary and secondary amines in non-aqueous solvents. This method is advantageous due to its mild reaction conditions, high yields, and the avoidance of toxic coupling reagents often used in traditional chemical synthesis. The proposed chemo-enzymatic synthesis of N-isopropylcyclopropanecarboxamide would involve the CALB-catalyzed reaction between cyclopropanecarboxylic acid and isopropylamine.

The key steps in such a chemo-enzymatic process would typically involve:

Enzyme Selection and Immobilization: Choosing a suitable lipase, like CALB, which is often immobilized to enhance its stability and reusability.

Solvent System: Employing a non-aqueous solvent system to favor the synthesis reaction over hydrolysis.

Reaction Conditions: Optimizing temperature, substrate concentration, and reaction time to maximize the yield of the desired amide.

Product Isolation: Separating the N-isopropylcyclopropanecarboxamide product from the reaction mixture, which is often simplified due to the clean nature of enzymatic reactions.

This enzymatic strategy represents a green and efficient alternative to conventional chemical methods for producing N-isopropylcyclopropanecarboxamide and its derivatives.

Incorporation into Peptidomimetic Structures

Peptides are crucial signaling molecules in a vast array of biological processes. However, their therapeutic application is often limited by poor metabolic stability and low bioavailability. Peptidomimetics are designed to overcome these limitations by mimicking the structure and function of natural peptides while possessing improved drug-like properties. The rigid cyclopropane scaffold is an attractive component in peptidomimetic design, and N-isopropylcyclopropanecarboxamide can serve as a key building block in the synthesis of these novel structures.

Design and Synthesis of Cyclopropyl (B3062369) Peptidomimetics

The design of cyclopropyl peptidomimetics aims to replicate the spatial arrangement of amino acid side chains and the peptide backbone to maintain or enhance biological activity. The cyclopropane ring can be used to constrain the conformation of the peptide mimic, locking it into a bioactive conformation and thereby increasing its affinity for its biological target. nih.govsci-hub.se Trisubstituted cyclopropanes have been effectively used as rigid replacements for dipeptide units within a peptide sequence. nih.govnih.gov

The synthesis of peptidomimetics incorporating a cyclopropane moiety, potentially derived from or analogous to N-isopropylcyclopropanecarboxamide, often involves multi-step sequences. A common strategy is the use of a cyclopropanation reaction as a key step to introduce the rigid ring system. For instance, the intramolecular cyclopropanation of allylic diazoacetates catalyzed by chiral rhodium complexes can produce enantiomerically enriched cyclopropyl lactones. researchgate.netnih.govacs.org These lactones can then be opened and further functionalized to be incorporated into a growing peptide chain using standard peptide coupling techniques. nih.govacs.org

An efficient three-step synthesis of a cyclopropyl peptidomimetic core has been developed starting from protected amino acid Weinreb amides. nih.gov This approach involves a key cyclopropanation step using ethyl (dimethylsulfuranylidene)acetate (EDSA). nih.gov Such synthetic routes provide access to a variety of cyclopropyl-containing building blocks that can be used in the assembly of complex peptidomimetics.

| Compound Name | Structure |

| N-Isopropylcyclopropanecarboxamide | |

| Cyclopropanecarboxylic acid | |

| Isopropylamine | |

| Ethyl (dimethylsulfuranylidene)acetate (EDSA) |

Stereochemical Control in Peptidomimetic Synthesis

Significant progress has been made in the stereoselective synthesis of cyclopropyl-containing peptidomimetics. The use of chiral catalysts, particularly rhodium-based catalysts, in cyclopropanation reactions has proven to be highly effective in controlling the stereochemistry of the newly formed cyclopropane ring. researchgate.netnih.govacs.orgmtsu.edu For example, the enantioselective cyclization of allylic diazoacetates using chiral rhodium(II) carboxamidates can yield cyclopropyl lactones with high diastereoselectivity and enantioselectivity. researchgate.net

The choice of the cis or trans configuration of the substituents on the cyclopropane ring can be used to induce specific secondary structures in the peptidomimetic, such as extended conformations or reverse turns. nih.gov Molecular modeling studies can aid in the design of the target stereoisomer that is most likely to adopt the desired bioactive conformation. nih.gov By carefully selecting the starting materials and reaction conditions, chemists can synthesize cyclopropyl peptidomimetics with precise control over their stereochemistry, leading to compounds with optimized biological activity.

| Catalyst/Reagent | Application in Synthesis | Stereochemical Outcome |

| Chiral Rhodium Catalysts | Intramolecular cyclopropanation of allylic diazoacetates | High stereoselectivity for one stereoisomer. mtsu.edu |

| Ethyl (dimethylsulfuranylidene)acetate (EDSA) | Michael-induced ring closure (MIRC) for cyclopropanation | Often results in a mixture of syn and anti diastereomers. mtsu.edu |

Theoretical and Computational Investigations of N Isopropylcyclopropanecarboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects. Methods like Density Functional Theory (DFT) and Ab Initio calculations are powerful tools for elucidating electronic structure, optimizing molecular geometry, and predicting spectroscopic characteristics.

The optimization of the molecular geometry of N-Isopropylcyclopropanecarboxamide is the first step in any theoretical investigation. Using methods such as DFT with a suitable basis set (e.g., B3LYP/6-31G(d)), researchers can determine the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. These calculations yield precise information on bond lengths, bond angles, and dihedral angles.

For N-Isopropylcyclopropanecarboxamide, key structural parameters of interest include the geometry of the cyclopropyl (B3062369) ring, the planarity of the amide group, and the orientation of the isopropyl substituent relative to the amide plane. Ab initio calculations performed on analogous secondary N-cyclopropyl amides have revealed distinct conformational preferences that challenge typical assumptions for acyclic amides. nih.govacs.org These studies indicate that the interplay between the sterically demanding cyclopropyl and isopropyl groups and the electronic nature of the amide bond governs the final geometry.

Illustrative Data from Geometry Optimization:

This table represents the type of data obtained from a geometry optimization calculation. The values are illustrative for N-Isopropylcyclopropanecarboxamide based on general chemical principles.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length (Å) | C | O | - | - | ~1.23 |

| C | N | - | - | ~1.34 | |

| N | C(ipr) | - | - | ~1.46 | |

| C(co) | C(cpr) | - | - | ~1.51 | |

| Bond Angle (°) | O | C | N | - | ~122.0 |

| C | N | C(ipr) | - | ~121.5 | |

| Dihedral Angle (°) | O | C | N | C(ipr) | ~180.0 (trans) |

| C(co) | N | C(ipr) | H | ~100.0 (ortho) |

Note: "ipr" refers to the isopropyl group, "co" to the carbonyl carbon, and "cpr" to the cyclopropyl group.

Once the molecular geometry is optimized, quantum chemical methods can be employed to predict various spectroscopic properties. The calculation of vibrational frequencies, corresponding to infrared (IR) and Raman spectra, helps in the identification of characteristic functional groups. For N-Isopropylcyclopropanecarboxamide, key predicted vibrations would include the C=O stretch of the amide, the N-H bend, C-N stretch, and various C-H stretches from the alkyl and cyclopropyl groups.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants can be calculated. These predictions are highly sensitive to the electronic environment of each nucleus and are invaluable for interpreting experimental spectra and confirming the molecular structure. For instance, calculations can confirm the chemical shifts of the unique methine proton on the isopropyl group and the protons of the cyclopropyl ring.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment, such as solvents.

N-Isopropylcyclopropanecarboxamide, despite its relatively small size, possesses significant conformational flexibility, primarily related to rotation around the C-N amide bond and the N-C(isopropyl) bond.

Studies on analogous secondary N-cyclopropyl amides have revealed unexpected conformational behavior when analyzed by NMR and supported by ab initio calculations. nih.govacs.orgacs.org Unlike most aliphatic secondary amides, which overwhelmingly favor the Z-rotamer (trans geometry of the alkyl groups across the amide bond), N-cyclopropyl amides show a significant population of the E-rotamer (cis geometry) in apolar solvents. nih.gov For N-cyclopropylacetamide, this E-rotamer population can be as high as 16-19%. nih.gov This unusual preference is attributed to the unique steric and electronic properties of the cyclopropyl group.

The conformational equilibrium of molecules, particularly the Z/E rotamer ratio of amides, can be highly dependent on the solvent environment. Computational studies, often through MD simulations using explicit solvent models or implicit continuum models, can effectively model these effects.

For N-cyclopropyl amides, a clear solvent dependence has been observed. The population of the unusual E-rotamer is highest in apolar solvents and decreases significantly in polar solvents. acs.org This suggests the presence of an electrostatic interaction that stabilizes the E-rotamer in nonpolar environments, which is attenuated by polar solvent molecules. acs.org MD simulations can model the specific solute-solvent hydrogen bonding and dielectric effects that drive this conformational shift.

Table: Effect of Solvent on Amide Rotamer Population for Analogous N-cyclopropylacetamide acs.org

| Solvent | Polarity | E-rotamer (cis) Population (%) | Z-rotamer (trans) Population (%) |

| Chloroform (CDCl₃) | Apolar | 16-19 | 81-84 |

| Dimethyl Sulfoxide (DMSO) | Polar | 4-8 | 92-96 |

This trend is expected to be similar for N-Isopropylcyclopropanecarboxamide.

Reaction Mechanism Modeling

Theoretical modeling is a crucial tool for investigating the potential chemical reactions of N-Isopropylcyclopropanecarboxamide. By mapping the potential energy surface, computational chemists can identify transition states, calculate activation energies, and predict reaction pathways and products.

Potential reactions of interest for N-Isopropylcyclopropanecarboxamide that could be modeled include:

Amide Hydrolysis: Modeling the acid- or base-catalyzed hydrolysis of the amide bond to yield cyclopropanecarboxylic acid and isopropylamine (B41738). This would involve calculating the energy barriers for the nucleophilic attack on the carbonyl carbon.

Thermal Decomposition: Investigating potential pathways for degradation at high temperatures, which might involve rearrangements or fragmentation of the cyclopropyl ring.

Radical Reactions: Studying the reactivity of the molecule towards radicals, for instance, by calculating the bond dissociation energies for different C-H bonds to predict the most likely site of hydrogen abstraction.

While specific computational studies modeling the reaction mechanisms of N-Isopropylcyclopropanecarboxamide are not prominent in the literature, the established methodologies provide a clear framework for how such investigations would be conducted to predict its chemical reactivity.

Structure-Activity/Property Relationship (SAR/SPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are computational tools used to correlate the chemical structure of a molecule with its biological activity or physicochemical properties. wikipedia.org For N-Isopropylcyclopropanecarboxamide, SAR/SPR studies, though not specifically reported, can be hypothesized based on the known effects of its constituent functional groups. The cyclopropyl group is a versatile component in drug design, known to influence potency, metabolic stability, and binding affinity. nih.govnih.gov

Hypothetical SAR/SPR for N-Isopropylcyclopropanecarboxamide Derivatives:

| Structural Modification | Predicted Effect on Property | Rationale |

| Substitution on the Cyclopropane (B1198618) Ring | Altered lipophilicity and steric profile. | Introduction of polar or nonpolar groups would change the overall polarity of the molecule. Bulky substituents could influence binding to a hypothetical biological target. |

| Replacement of the Isopropyl Group | Modified steric hindrance and hydrogen bonding capacity. | Larger alkyl groups could increase steric bulk, while replacement with a group capable of hydrogen bonding could introduce new interactions. |

| Introduction of a Heteroatom in the Cyclopropane Ring | Changed electronic properties and potential for new interactions. | Replacing a carbon with a nitrogen or oxygen atom would significantly alter the ring's electronic nature and introduce hydrogen bonding capabilities. |

| Variation of the Amide Linker | Altered rigidity and hydrogen bonding pattern. | Replacing the amide with an ester or a thioamide would change the electronic properties and hydrogen bonding potential of the linker. |

A 3D-QSAR study on 2-phenylcyclopropylmethylamine derivatives highlighted the importance of bulky hydrophobic groups on the cyclopropane ring for enhancing affinity to the D3 receptor. mdpi.com This suggests that similar modifications to N-Isopropylcyclopropanecarboxamide could be explored in a drug discovery context.

Development of Novel Computational Algorithms for N-Isopropylcyclopropanecarboxamide Systems

The accurate computational modeling of molecules like N-Isopropylcyclopropanecarboxamide presents specific challenges that drive the development of new algorithms.

Challenges in Modeling:

Strained Ring Systems: The cyclopropane ring possesses significant ring strain, which can be difficult to accurately model with standard computational methods. pitt.edumdpi.com The unique electronic structure of the bent bonds requires high-level quantum mechanical calculations for a precise description.

Amide Bond Rotation: The relatively high barrier to amide bond rotation can lead to multiple stable conformers, making a thorough exploration of the conformational space computationally expensive.

Non-covalent Interactions: Intramolecular and intermolecular non-covalent interactions, such as hydrogen bonding and van der Waals forces, play a crucial role in determining the structure and properties of the molecule. Accurately modeling these weak interactions is an ongoing area of algorithm development.

Novel Computational Approaches:

Machine Learning Potentials: The development of machine learning-based interatomic potentials, trained on high-level quantum mechanics data, offers a promising way to accurately and efficiently model the potential energy surface of molecules like N-Isopropylcyclopropanecarboxamide. chemrxiv.org These methods can capture the subtleties of strained rings and conformational changes at a fraction of the cost of traditional electronic structure calculations.

Enhanced Sampling Techniques: To efficiently explore the conformational landscape of flexible molecules, advanced sampling methods such as metadynamics and replica-exchange molecular dynamics are being continuously refined. These algorithms can accelerate the crossing of high energy barriers, such as that for amide bond rotation, allowing for a more complete sampling of the conformational space.

Algorithms for Loop and Flexible Molecule Docking: In the context of drug design, accurately predicting the binding mode of a flexible ligand like N-Isopropylcyclopropanecarboxamide to a protein target is a significant challenge. Novel genetic algorithms and other flexible docking protocols are being developed to better handle the conformational flexibility of both the ligand and the protein binding site. duke.edunih.gov

The development of more accurate and efficient computational algorithms will be essential for future in-silico studies of N-Isopropylcyclopropanecarboxamide and other molecules with similar structural motifs, enabling a deeper understanding of their chemical behavior and potential applications.

Analytical Method Development and Validation for N Isopropylcyclopropanecarboxamide

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation, identification, and quantification of chemical compounds. For N-Isopropylcyclopropanecarboxamide, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are viable analytical techniques. The development of a robust and reliable chromatographic method requires careful consideration of the compound's physicochemical properties and the desired analytical outcome. youtube.com

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

HPLC is a powerful technique for the separation of non-volatile and thermally labile compounds. youtube.com The development of an HPLC method for N-Isopropylcyclopropanecarboxamide involves a systematic approach to selecting the appropriate stationary phase, mobile phase, and detection methodology to achieve the desired separation efficiency, selectivity, and sensitivity. youtube.com

The choice of stationary phase is a critical factor in achieving the desired chromatographic separation. For a moderately polar compound like N-Isopropylcyclopropanecarboxamide, reversed-phase HPLC is the most common approach. In reversed-phase chromatography, the stationary phase is non-polar, and the mobile phase is polar.

Commonly used stationary phases for the analysis of amides and other polar compounds include:

C18 (Octadecylsilyl): This is the most popular reversed-phase packing and is often the first choice for method development due to its high hydrophobicity and retention capabilities for a wide range of molecules.

C8 (Octylsilyl): This phase is less retentive than C18 and can be a good alternative if retention times on a C18 column are too long.

Phenyl-Hexyl: This stationary phase offers alternative selectivity due to pi-pi interactions between the phenyl rings and the analyte, which can be beneficial for compounds containing aromatic rings or double bonds.

Embedded Polar Group (EPG): These phases have a polar group (e.g., carbamate, amide) embedded in the alkyl chain. This modification can improve peak shape for basic compounds and offer different selectivity compared to traditional alkyl phases.

The selection process often involves screening several stationary phases to find the one that provides the best resolution and peak shape for the analyte and any potential impurities.

Table 1: Common Stationary Phases for HPLC Analysis of Polar Compounds

| Stationary Phase | Primary Interaction Mechanism | Typical Applications |

|---|---|---|

| C18 (ODS) | Hydrophobic | General purpose, separation of a wide range of non-polar to moderately polar compounds. |

| C8 | Hydrophobic | Separation of less hydrophobic compounds, shorter analysis times compared to C18. |

| Phenyl-Hexyl | Hydrophobic and π-π interactions | Compounds with aromatic rings, offering alternative selectivity to alkyl phases. |

| Embedded Polar Group (EPG) | Hydrophobic and polar interactions | Improved peak shape for basic compounds, alternative selectivity. |

The mobile phase composition plays a crucial role in controlling retention and selectivity in HPLC. In reversed-phase HPLC, the mobile phase typically consists of an aqueous component and an organic modifier.

Organic Modifiers:

Acetonitrile (B52724) (ACN): A common choice due to its low viscosity, low UV cutoff, and good eluting strength.

Methanol (MeOH): Another widely used solvent that can offer different selectivity compared to acetonitrile.

Isopropanol (IPA): A stronger solvent than acetonitrile and methanol, useful for eluting highly retained compounds.

Aqueous Component and pH Control: The pH of the mobile phase is a critical parameter for ionizable compounds, as it affects their retention and peak shape. For N-Isopropylcyclopropanecarboxamide, which is a neutral amide, the pH of the mobile phase is expected to have a less dramatic effect on retention compared to acidic or basic compounds. However, using a buffer can help to ensure method robustness and reproducibility. Common buffers used in reversed-phase HPLC include phosphate, acetate (B1210297), and formate (B1220265) buffers. For mass spectrometry detection, volatile buffers like ammonium (B1175870) formate or ammonium acetate are preferred.

Gradient vs. Isocratic Elution:

Isocratic elution , where the mobile phase composition remains constant throughout the run, is simpler and can be used if all components of interest are eluted with good resolution in a reasonable time.

Gradient elution , where the proportion of the organic modifier is increased during the run, is useful for analyzing complex mixtures with a wide range of polarities.

Optimization of the mobile phase involves systematically adjusting the type and proportion of the organic modifier, the pH of the aqueous phase, and the gradient profile to achieve the desired separation.

Table 2: Example of Mobile Phase Screening for HPLC Method Development

| Mobile Phase Composition | Gradient Program | Expected Outcome |

|---|---|---|

| A: 0.1% Formic Acid in WaterB: Acetonitrile | 5% to 95% B in 10 min | Good starting point for screening, compatible with MS detection. |

| A: 10 mM Ammonium Acetate, pH 5.0B: Methanol | 10% to 90% B in 15 min | Alternative selectivity with methanol, buffered for reproducibility. |

| A: WaterB: Acetonitrile/Methanol (50:50) | 20% B constant (Isocratic) | Simple isocratic method if retention is adequate. |

The choice of detector depends on the physicochemical properties of the analyte and the required sensitivity and selectivity. youtube.com

UV/Vis Detector: N-Isopropylcyclopropanecarboxamide contains an amide chromophore, which absorbs in the low UV region (around 200-220 nm). A UV detector is a simple and cost-effective option for detection.

Photodiode Array (PDA) Detector: A PDA detector provides spectral information across a range of wavelengths, which is useful for peak purity assessment and method development. It can help to identify the optimal detection wavelength.

Mass Spectrometry (MS) Detector: An MS detector provides high selectivity and sensitivity and can confirm the identity of the analyte based on its mass-to-charge ratio. This is particularly useful for trace analysis and impurity identification. Liquid chromatography-mass spectrometry (LC-MS) methods are powerful tools for complex sample analysis.

Gas Chromatography (GC) Method Development

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. N-Isopropylcyclopropanecarboxamide is sufficiently volatile for GC analysis. Method development in GC involves selecting the appropriate column, carrier gas, temperature program, and detector.

The NIST Chemistry WebBook provides data for the gas chromatographic analysis of N-Isopropylcyclopropanecarboxamide.

Table 3: Gas Chromatography Parameters for N-Isopropylcyclopropanecarboxamide

| Parameter | Value | Reference |

|---|---|---|

| Column Type | Packed | |

| Stationary Phase | SE-30 | |

| Column Length | 1 m | |

| Support | Chromosorb W AW | |

| Carrier Gas | N2 | |

| Temperature | 180 °C (Isothermal) | |

| Retention Index (I) | 1107 |

Data sourced from the NIST Chemistry WebBook.

For modern GC analysis, capillary columns are more commonly used than packed columns due to their higher efficiency and resolution. A typical GC method for a compound like N-Isopropylcyclopropanecarboxamide would likely use a mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. The sample is typically dissolved in a low-boiling solvent for injection. The oven temperature can be run isothermally or with a temperature program to optimize the separation. A Flame Ionization Detector (FID) is a common choice for the detection of organic compounds, while a Mass Spectrometer (MS) can be used for definitive identification.

Chiral Chromatography for Enantiomeric Separation (if applicable)

Chiral chromatography is used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. A molecule is chiral if it lacks a plane of symmetry and a center of inversion.

Upon examination of the structure of N-Isopropylcyclopropanecarboxamide, it is determined to be an achiral molecule. It possesses a plane of symmetry that bisects the cyclopropane (B1198618) ring and the carbonyl group. Therefore, it does not exist as enantiomers, and chiral chromatography is not applicable for its analysis.

Spectroscopic Quantification Methods

Spectroscopic methods are commonly employed for the quantification of chemical compounds due to their specificity, sensitivity, and speed. For N-Isopropylcyclopropanecarboxamide, several spectroscopic techniques could be theoretically applied, with Gas Chromatography-Mass Spectrometry (GC-MS) being a particularly powerful and widely used method for the analysis of amides and other volatile or semi-volatile organic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC, the sample is vaporized and separated into its components based on their boiling points and interactions with the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for highly specific identification and quantification. For N-Isopropylcyclopropanecarboxamide, a GC-MS method would typically involve a non-polar or medium-polarity capillary column to achieve good chromatographic separation. Quantification is often performed in the selected ion monitoring (SIM) mode, which enhances sensitivity by focusing on specific fragment ions of the target analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is another potential method for the analysis of N-Isopropylcyclopropanecarboxamide. researchgate.netgoogle.com This technique is based on the principle that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. researchgate.net By comparing the integral of a specific proton signal of N-Isopropylcyclopropanecarboxamide with that of a known amount of an internal standard, its concentration can be accurately determined. 1H NMR would be the most common choice due to its high sensitivity and the presence of distinct proton signals in the N-Isopropylcyclopropanecarboxamide structure, such as those on the isopropyl group and the cyclopropyl (B3062369) ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: While less specific than GC-MS or NMR, UV-Vis spectroscopy can be a simple and rapid method for quantification if N-Isopropylcyclopropanecarboxamide possesses a suitable chromophore that absorbs light in the UV-Vis range. The quantification is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The utility of this method would depend on the specific matrix of the sample and the potential for interference from other components that absorb at similar wavelengths.

Validation of Analytical Methods

Method validation is a critical process that confirms the suitability of an analytical method for its intended purpose. The International Council for Harmonisation (ICH) provides guidelines that are widely accepted for validating analytical procedures. The key validation parameters are discussed below in the context of analyzing N-Isopropylcyclopropanecarboxamide.

Precision: This parameter expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (inter-laboratory precision). For a hypothetical GC-MS method for N-Isopropylcyclopropanecarboxamide, precision would be assessed by repeatedly analyzing a standard solution and expressing the results as the relative standard deviation (RSD).

Interactive Table: Illustrative Precision Data for N-Isopropylcyclopropanecarboxamide Analysis by GC-MS

| Concentration (µg/mL) | Repeatability (RSD %) | Intermediate Precision (RSD %) |

| 1.0 | 2.1 | 2.8 |

| 10.0 | 1.5 | 2.2 |

| 50.0 | 1.2 | 1.9 |

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by spike recovery experiments, where a known amount of N-Isopropylcyclopropanecarboxamide is added to a blank matrix, and the percentage of the analyte recovered by the analytical method is calculated.

Interactive Table: Illustrative Accuracy Data for N-Isopropylcyclopropanecarboxamide Analysis

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| 5.0 | 4.9 | 98.0 |

| 25.0 | 25.4 | 101.6 |

| 75.0 | 74.1 | 98.8 |

Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is typically demonstrated by analyzing a series of standards of N-Isopropylcyclopropanecarboxamide at different concentrations and plotting the instrument response against the concentration. The linearity is evaluated by the correlation coefficient (r) of the calibration curve, which should ideally be close to 1.

Interactive Table: Illustrative Linearity Data for N-Isopropylcyclopropanecarboxamide

| Concentration (µg/mL) | Instrument Response (Peak Area) |

| 0.5 | 12,500 |

| 1.0 | 24,800 |

| 5.0 | 124,500 |

| 10.0 | 251,000 |

| 25.0 | 628,000 |

| 50.0 | 1,255,000 |

| Correlation Coefficient (r) | 0.9998 |

Range: The range of an analytical method is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often estimated based on the signal-to-noise ratio, typically 3:1.

Limit of Quantitation (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. A common approach to determine the LOQ is to use a signal-to-noise ratio of 10:1.

Interactive Table: Illustrative Detection and Quantitation Limits for N-Isopropylcyclopropanecarboxamide

| Parameter | Value |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | 0.3 µg/mL |

Specificity: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For a GC-MS method, specificity is demonstrated by the unique retention time and mass spectrum of N-Isopropylcyclopropanecarboxamide, which should not show interference from other compounds in the sample matrix.

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For a GC-MS method, robustness would be tested by intentionally varying parameters such as the injection temperature, column flow rate, and temperature ramp rate to observe any significant impact on the results.

Sample Preparation Strategies for Diverse Matrices

The choice of sample preparation technique is critical for the successful analysis of N-Isopropylcyclopropanecarboxamide, as it aims to extract the analyte from the sample matrix, remove interferences, and concentrate the analyte to a level suitable for detection. The appropriate strategy depends on the nature of the sample matrix.

Liquid Samples (e.g., biological fluids, water):

Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between two immiscible liquid phases. For N-Isopropylcyclopropanecarboxamide, which is an amide, a suitable organic solvent like dichloromethane (B109758) or ethyl acetate could be used to extract it from an aqueous sample. The pH of the aqueous phase may be adjusted to optimize the extraction efficiency.

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique than LLE. A sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a suitable solvent. For N-Isopropylcyclopropanecarboxamide, a reversed-phase (e.g., C18) or a normal-phase (e.g., silica) sorbent could be employed depending on the sample solvent and analyte polarity.

Solid Samples (e.g., pharmaceutical formulations, soil):

Dissolution: If the sample is a solid formulation, it may first be dissolved in a suitable solvent in which N-Isopropylcyclopropanecarboxamide is soluble.

Soxhlet Extraction: For solid matrices where the analyte is strongly bound, Soxhlet extraction can be used. This technique involves continuous extraction of the analyte from the solid sample with a boiling solvent.

Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to accelerate the extraction of the analyte from a solid matrix into a solvent. It is generally faster and requires less solvent than traditional methods.

After the initial extraction, a clean-up step may be necessary to remove co-extracted interferences before analysis by the chosen spectroscopic method.

Biological Interactions and Preclinical Mechanistic Studies of N Isopropylcyclopropanecarboxamide

In Vitro Cellular and Biochemical Investigations

In the absence of direct experimental data for N-Isopropylcyclopropanecarboxamide, this section outlines the probable investigatory pathways based on the known biological activities of structurally related compounds.

Target Identification and Validation in Preclinical Models

The initial step in characterizing a new chemical entity like N-Isopropylcyclopropanecarboxamide would involve screening it against a panel of biological targets to identify potential therapeutic applications. Given that various cyclopropane (B1198618) derivatives exhibit a wide array of biological activities, including enzyme inhibition and antimicrobial effects, target identification for N-Isopropylcyclopropanecarboxamide would likely be broad. unl.ptresearchgate.net For instance, some cyclopropanecarboxamide (B1202528) derivatives have been investigated for their fungicidal activity. researchgate.net

A general approach to target identification would involve: